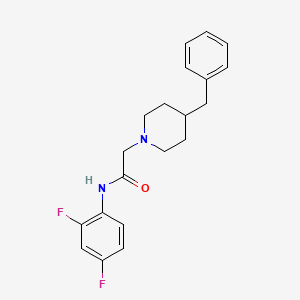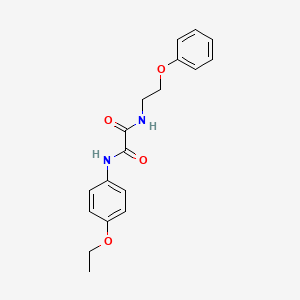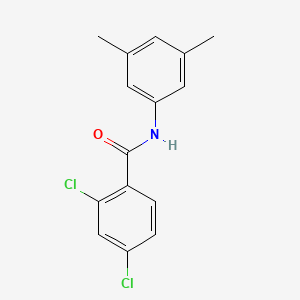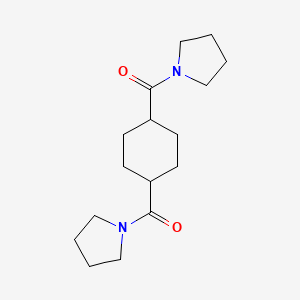
1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone, also known as BDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BDQ belongs to the class of isoquinoline derivatives and has been studied extensively for its pharmacological properties, particularly its mechanism of action and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone has been extensively studied for its potential as a therapeutic agent against tuberculosis (TB). TB is a bacterial infection that affects millions of people worldwide and is becoming increasingly resistant to traditional antibiotic treatments. This compound has shown promising results in preclinical studies against both drug-sensitive and drug-resistant strains of TB. It has also been shown to have synergistic effects when used in combination with other TB drugs.
Wirkmechanismus
1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone's mechanism of action involves inhibiting the activity of the mycobacterial ATP synthase enzyme, which is essential for the survival and replication of TB bacteria. By inhibiting this enzyme, this compound disrupts the energy production of the bacteria and ultimately leads to their death.
Biochemical and Physiological Effects
This compound has been shown to have a high degree of selectivity for the mycobacterial ATP synthase enzyme, with minimal effects on human ATP synthase. This selectivity is thought to be responsible for its low toxicity and good safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone's selectivity and low toxicity make it an attractive candidate for further preclinical and clinical studies. However, its high cost and limited availability may present challenges for researchers.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area is the exploration of this compound's potential as a therapeutic agent for other bacterial infections. Additionally, further studies are needed to fully understand this compound's mechanism of action and its potential for drug resistance.
Synthesemethoden
1-(4-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone can be synthesized through a multi-step process that involves the reaction of 4-bromobenzaldehyde with cyclohexanone to form 4-bromophenylcyclohexanone. The resulting compound is then reacted with ammonium acetate and palladium on carbon to yield this compound. This synthesis method has been optimized and yields high purity this compound with good yields.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-12-7-5-10(6-8-12)15-13-4-2-1-3-11(13)9-14(18)17-15/h1-8,15H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDHYXDVCUIOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5226533.png)



![1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine](/img/structure/B5226566.png)
![3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5226571.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226582.png)



![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide](/img/structure/B5226639.png)
![N~1~-(4-isopropylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5226646.png)
![3-[(2,3-dihydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5226649.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5226654.png)
